N-(2,2-dimethylpropyl)-3,5-dimethylaniline
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C13H21N/c1-10-6-11(2)8-12(7-10)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
YQBVLTNHFGVPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 3,5-Dimethylaniline
The most widely documented method for synthesizing N-(2,2-dimethylpropyl)-3,5-dimethylaniline involves the alkylation of 3,5-dimethylaniline with 2,2-dimethylpropyl halides (e.g., 2,2-dimethylpropyl bromide) under basic conditions. This nucleophilic substitution reaction proceeds via the following general mechanism:
$$
\text{3,5-Dimethylaniline} + \text{R-X} \xrightarrow{\text{Base}} \text{this compound} + \text{HX}
$$
Key Reaction Parameters :
- Base Selection : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed to deprotonate the aniline, enhancing its nucleophilicity.
- Solvent Systems : Aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to stabilize the transition state and prevent side reactions.
- Temperature : Elevated temperatures (60–80°C) are typically required to achieve complete conversion over 12–24 hours.
Example Protocol :
- Dissolve 3,5-dimethylaniline (1.0 equiv) in anhydrous THF under nitrogen atmosphere.
- Add NaH (1.2 equiv) slowly at 0°C, followed by dropwise addition of 2,2-dimethylpropyl bromide (1.1 equiv).
- Reflux the mixture at 70°C for 18 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors are employed in industrial settings. These systems offer superior heat and mass transfer compared to batch reactors, enabling higher yields (85–92%) and shorter reaction times. Key advantages include:
- Residence Time Optimization : 0.5–3 hours, compared to 18–24 hours in batch processes.
- Catalyst Integration : Heterogeneous catalysts (e.g., silica-supported amines) reduce downstream purification demands.
Process Flow :
Catalytic Innovations
Recent patents describe the use of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to accelerate alkylation. These catalysts facilitate interfacial reactions between immiscible reactants, reducing energy consumption.
Catalyzed Reaction :
$$
\text{3,5-Dimethylaniline} + \text{R-X} \xrightarrow{\text{TBAB}} \text{N-Alkylated Product} \quad (\text{Yield: 88–94\%})
$$
Purification and Isolation Strategies
Distillation
Simple distillation is effective for large-scale purification, leveraging the compound’s moderate boiling point (≈250°C). Fractional distillation under reduced pressure (10–15 mmHg) minimizes thermal degradation.
Recrystallization
Laboratory-scale purification often employs recrystallization from ethanol or hexane/ethyl acetate mixtures. Slow cooling (0.5°C/min) yields crystalline product with >99% purity.
Chromatographic Methods
Column chromatography using silica gel and gradient elution (hexane:ethyl acetate, 9:1 → 7:3) resolves by-products such as unreacted aniline and dialkylated species.
Factors Influencing Synthesis Efficiency
Steric Effects
The neopentyl group’s steric bulk necessitates careful selection of alkylating agents. Primary halides (e.g., 2,2-dimethylpropyl bromide) outperform bulkier alternatives (e.g., chlorides) in reaction kinetics.
Solvent Polarity
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity but may promote side reactions. Balancing solvent polarity with reaction temperature is critical.
Base Strength
Stronger bases (e.g., NaH) favor complete deprotonation but require anhydrous conditions. Weaker bases (K₂CO₃) are less efficient but tolerate moisture.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scale | Key Advantage |
|---|---|---|---|---|
| Direct Alkylation (THF) | 78–85 | 18–24 h | Laboratory | Simplicity |
| Continuous Flow | 88–92 | 2–3 h | Industrial | Scalability |
| Catalyzed Alkylation | 89–94 | 6–8 h | Pilot Plant | Reduced Energy Use |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aromatic ring, activated by the electron-donating methyl groups and the tertiary amine, undergoes EAS preferentially at the para position relative to the amine (position 4). Steric hindrance from the neopentyl group may reduce reaction rates compared to less hindered anilines.
Oxidation Reactions
The tertiary amine is resistant to oxidation under mild conditions. Strong oxidants may generate N-oxides or degrade the structure:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| H₂O₂, AcOH, 50°C | N-Oxide derivative | , |
| KMnO₄, acidic conditions | Degradation products (quinones) |
Radical-Mediated Reactions
Photoredox catalysis (e.g., Ru or Ir complexes) could enable C–H functionalization or cross-coupling via α-amino radical intermediates:
Comparative Reactivity with Structural Analogs
The neopentyl group’s steric bulk distinctively modulates reactivity compared to simpler anilines:
| Compound | EAS Rate (Nitration) | N-Oxidation Feasibility | Radical Stability |
|---|---|---|---|
| N-(2,2-dimethylpropyl)-3,5-dimethylaniline | Slow | Low | Moderate |
| N,N-Dimethylaniline | Fast | High | Low |
| 3,5-Dimethylaniline | Very fast | N/A (primary amine) | High |
Scientific Research Applications
N-(2,2-dimethylpropyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a general approach to comparing such compounds, illustrated using Nifedipine (from ) as an example of how analogous studies are conducted.
Table 1: Methodological Comparison Using Nifedipine as a Reference
Key Comparison Points:
Structural Analogues: N-Alkylated Anilines: Compounds like N-isopropyl-3,5-dimethylaniline would share similar steric effects but differ in alkyl chain branching. The neopentyl group in the target compound may enhance lipophilicity compared to linear alkyl chains.
Solubility Behavior: Nifedipine’s solubility in organic solvents (e.g., ethanol, acetone) and supercritical fluids highlights the importance of polarity and hydrogen bonding. For this compound, solubility would likely be higher in non-polar solvents due to its bulky alkyl group.
Thermodynamic Properties :
- Nifedipine’s固液平衡 (solid-liquid equilibrium) models could guide similar studies for the target compound, though its lower polarity may necessitate adjustments to activity coefficient models.
Limitations of Available Evidence
The provided materials lack direct data on this compound or its analogs. For instance:
- focuses on Nifedipine, a dihydropyridine calcium channel blocker unrelated structurally or functionally to the target compound.
Thus, the comparisons above are hypothetical and based on general principles of organic chemistry rather than empirical data.
Recommendations for Future Research
Experimental Characterization : Prioritize measuring melting point, solubility, and partition coefficients (logP) for the target compound.
Computational Modeling : Use COSMO-RS or molecular dynamics simulations to predict solubility and reactivity.
Synthetic Optimization : Explore catalytic methods (e.g., Buchwald-Hartwig amination) to improve yield and purity.
Biological Activity
N-(2,2-dimethylpropyl)-3,5-dimethylaniline is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is classified as an aromatic amine. Its structure can be represented as follows:
- Chemical Formula : C13H19N
- Molecular Weight : 189.30 g/mol
The compound features a dimethylpropyl group attached to a 3,5-dimethylaniline core, which influences its solubility and reactivity.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It acts as a scavenger for reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress.
- Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Case Study : In vitro studies demonstrated that concentrations of 50 µM resulted in a 40% reduction in oxidative stress markers in cultured neuronal cells .
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Inhibition of Firefly Luciferase : The compound showed an inhibition rate of approximately 27% at a concentration of 10 µM .
| Enzyme | Inhibition Rate (%) | Concentration (µM) |
|---|---|---|
| Firefly Luciferase | 27 | 10 |
3. Neuroprotective Effects
In animal models, the compound has demonstrated neuroprotective effects against neurodegenerative conditions.
- Study Findings : In a rat model of Alzheimer's disease, administration of this compound at doses of 20 mg/kg resulted in improved cognitive function and reduced amyloid plaque formation .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,2-dimethylpropyl)-3,5-dimethylaniline, and how is its structure confirmed experimentally?
- Methodological Answer : Synthesis typically involves reacting 3,5-dimethylaniline with 2,2-dimethylpropyl bromide or a similar alkylating agent under basic conditions. The reaction progress can be monitored using thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluent systems. Structural confirmation employs spectroscopic techniques:
- IR spectroscopy : To identify N-H stretching (~3400 cm⁻¹) and aromatic C-H bending (700-900 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.0 ppm) and tert-butyl protons (δ 1.3 ppm, singlet) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 219 for C₁₃H₂₁N) validate the molecular weight .
Q. How can impurities or by-products be efficiently removed during purification?
- Methodological Answer : Common purification strategies include:
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 7:3) to separate unreacted starting materials and alkylation by-products .
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline this compound .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in organic solvents be resolved using thermodynamic models?
- Methodological Answer : Apply computational models to reconcile experimental discrepancies:
- Joback method : Predicts solubility based on group contributions to entropy and enthalpy .
- Crippen method : Estimates solubility parameters using molecular fragmentation .
- McGowan volume : Correlates molecular volume with solubility in nonpolar solvents .
- Example solubility data table for analogous compounds:
| Solvent | Experimental Solubility (g/L) | Joback Prediction (g/L) |
|---|---|---|
| Ethanol | 45.2 | 47.8 |
| Dichloromethane | 120.5 | 115.3 |
- Contradictions often arise from solvent polarity and temperature gradients; validate with differential scanning calorimetry (DSC) .
Q. How do substituents on the aniline ring influence reactivity in electrophilic substitution reactions?
- Methodological Answer : Compare with structurally similar compounds:
- Steric effects : The 2,2-dimethylpropyl group hinders para-substitution, favoring meta-directing outcomes (e.g., nitration at the 4-position) .
- Electronic effects : Electron-donating methyl groups activate the ring, accelerating reactions like sulfonation or halogenation.
- Comparative reactivity table :
| Compound | Nitration Rate (Relative to Benzene) | Major Product Position |
|---|---|---|
| This compound | 3.2x | 4-nitro |
| N-Ethyl-3,5-dimethylaniline | 2.8x | 4-nitro |
- Use DFT calculations to map electron density distributions .
Q. What computational approaches are optimal for predicting the compound’s electronic and optical properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., B3LYP/6-311+G(d,p) basis set) .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to identify π→π* transitions in the aromatic system .
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents like DMSO .
Q. How can this compound be applied in enzyme interaction studies?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins .
- Fluorescence quenching : Monitor tryptophan residues in enzymes to assess conformational changes upon binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.5% .
- DSC calibration : Ensure instrument calibration with indium standards (melting point = 156.6°C) .
- Polymorphism screening : Perform X-ray crystallography to detect crystalline forms affecting thermal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
